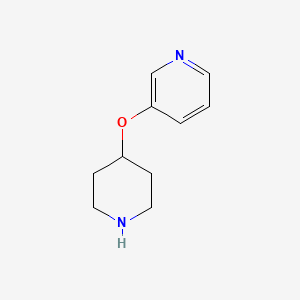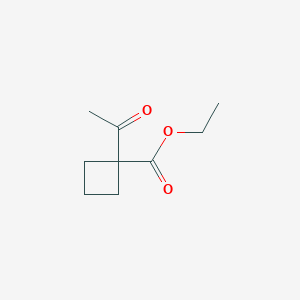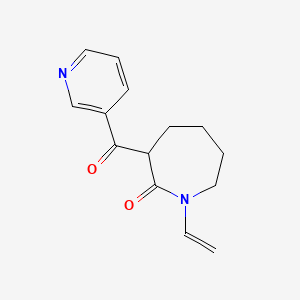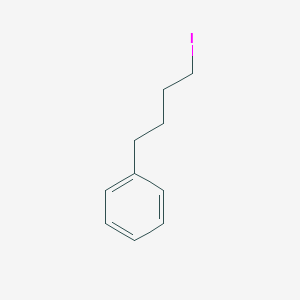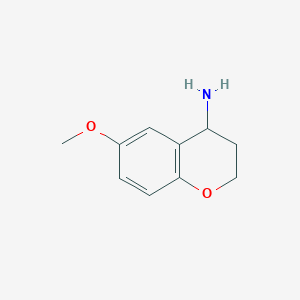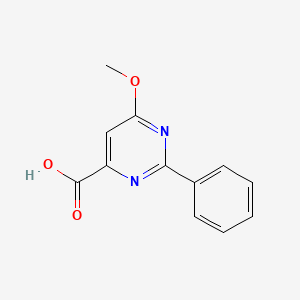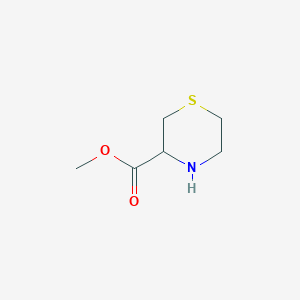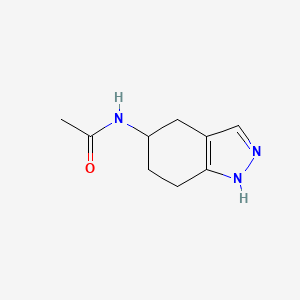![molecular formula C14H13BrO2 B1315451 [3-(Benzyloxy)-4-bromophenyl]methanol CAS No. 540779-36-0](/img/structure/B1315451.png)
[3-(Benzyloxy)-4-bromophenyl]methanol
説明
“[3-(Benzyloxy)-4-bromophenyl]methanol” is a chemical compound that has gained significant attention in research and industry due to its unique properties and potential applications. It has a molecular formula of C14H13BrO2 and a molecular weight of 293.16 g/mol .
Molecular Structure Analysis
The molecular structure of “[3-(Benzyloxy)-4-bromophenyl]methanol” is represented by the InChI code1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“[3-(Benzyloxy)-4-bromophenyl]methanol” is a solid with a melting point between 85 - 87 degrees Celsius .科学的研究の応用
Drug Discovery
[3-(Benzyloxy)-4-bromophenyl]methanol: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of additional functional groups, making it a valuable building block in medicinal chemistry . It can be used to create complex molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.
Polymer Synthesis
This compound serves as a precursor in the synthesis of polymers. The benzyloxy group can be involved in polymerization reactions, leading to the creation of novel polymeric materials with specific characteristics, such as increased strength or chemical resistance .
Material Science
In material science, [3-(Benzyloxy)-4-bromophenyl]methanol can be utilized to modify surface properties of materials. Its incorporation into surface coatings can enhance the durability and functionality of materials used in various industries .
Organic Synthesis
As an organic synthesis intermediate, this compound is used in the construction of complex organic molecules. Its bromophenyl group is particularly reactive and can undergo various organic reactions, such as Suzuki coupling, which is pivotal in creating biologically active compounds .
Analytical Chemistry
In analytical chemistry, derivatives of [3-(Benzyloxy)-4-bromophenyl]methanol can be employed as standards or reagents. Its structural specificity makes it suitable for use in chromatography and mass spectrometry to identify or quantify substances .
Environmental Science
This compound’s derivatives may be used in environmental science to study degradation processes or as a model compound in the assessment of environmental pollutants’ behavior and breakdown .
Biochemistry
In biochemistry, it can be part of studies related to enzyme-substrate interactions, where its phenyl ring can mimic natural substrates or inhibitors, providing insights into enzymatic mechanisms and pathways .
Medicinal Chemistry
Lastly, in medicinal chemistry, [3-(Benzyloxy)-4-bromophenyl]methanol is a potential candidate for the development of new drugs due to its ability to be transformed into various pharmacologically active agents .
Safety and Hazards
“[3-(Benzyloxy)-4-bromophenyl]methanol” is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
(4-bromo-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNJBZROFYUGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478258 | |
| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Benzyloxy)-4-bromophenyl]methanol | |
CAS RN |
540779-36-0 | |
| Record name | 4-bromo-3-benzyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)

